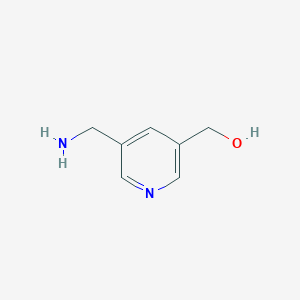

(5-(Aminomethyl)pyridin-3-yl)methanol

CAS No.:

Cat. No.: VC18310250

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O |

|---|---|

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | [5-(aminomethyl)pyridin-3-yl]methanol |

| Standard InChI | InChI=1S/C7H10N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,2,5,8H2 |

| Standard InChI Key | QCRUNVFNWZYYPJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=C1CO)CN |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Identity

The systematic IUPAC name for this compound is [5-(aminomethyl)pyridin-3-yl]methanol, reflecting the positions of the aminomethyl and hydroxymethyl groups on the pyridine ring. The pyridine nucleus serves as the core structure, with substitutions at the 3- and 5-positions contributing to its electronic and steric properties. The canonical SMILES representation (C1=C(C=NC=C1CO)CN) and InChIKey (QCRUNVFNWZYYPJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Molecular Descriptors of (5-(Aminomethyl)pyridin-3-yl)methanol

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | [5-(aminomethyl)pyridin-3-yl]methanol |

| SMILES | C1=C(C=NC=C1CO)CN |

| InChIKey | QCRUNVFNWZYYPJ-UHFFFAOYSA-N |

| PubChem CID | 119085541 |

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the hydroxymethyl group (-CH2OH) resonates near δ 3.7–4.2 ppm, while the aminomethyl protons (-CH2NH2) appear at δ 2.8–3.2 ppm. Infrared (IR) spectroscopy shows characteristic stretches for O-H (∼3300 cm⁻¹) and N-H (∼3400 cm⁻¹) . Density functional theory (DFT) calculations predict a planar pyridine ring with minor distortion due to substituent effects, aligning with crystallographic data for analogous compounds .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (5-(aminomethyl)pyridin-3-yl)methanol typically begins with commercially available pyridine derivatives. A representative route involves:

-

Aminomethylation: Introduction of the aminomethyl group via reductive amination of a pyridine-carbaldehyde precursor using sodium cyanoborohydride .

-

Hydroxymethylation: Subsequent oxidation or reduction steps to install the hydroxymethyl group, often employing sodium borohydride (NaBH4) in methanol .

For example, methyl 5-methylnicotinate can be reduced to (5-methylpyridin-3-yl)methanol using NaBH4, followed by aminomethylation via a Mannich reaction . This method avoids hazardous reagents like LiAlH4, enhancing scalability .

Table 2: Representative Derivatives and Applications

| Derivative | Synthetic Method | Biological Activity |

|---|---|---|

| D-06 (Amide) | EDCI/HOBt-mediated coupling | EZH2 inhibition, anticancer |

| Benzyl ether analogue | Alkylation with benzyl bromide | Enhanced bioavailability |

Physicochemical and Stability Profiles

Solubility and Partition Coefficients

(5-(Aminomethyl)pyridin-3-yl)methanol exhibits moderate water solubility (∼15 mg/mL at 25°C) due to its polar functional groups. The calculated partition coefficient (LogP = 0.45) suggests balanced hydrophilicity-lipophilicity, favorable for blood-brain barrier penetration.

Pharmacological Applications

Anticancer Agents

Structural analogues of (5-(aminomethyl)pyridin-3-yl)methanol have shown promise as EZH2 inhibitors, epigenetic regulators overexpressed in cancers . For instance, derivative D-06 suppressed tumor growth in xenograft models by downregulating H3K27me3 levels .

Anti-Inflammatory Therapeutics

The aminomethyl group facilitates interactions with kinase domains, enabling the development of p38 MAPK inhibitors for treating autoimmune diseases . Modifications at the hydroxymethyl position enhance selectivity and reduce off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume